molecular formula C26H23N3O4 B2969062 (E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide CAS No. 432000-32-3

(E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide

Katalognummer B2969062
CAS-Nummer: 432000-32-3
Molekulargewicht: 441.487
InChI-Schlüssel: GYMDKMPTECUYCK-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H23N3O4 and its molecular weight is 441.487. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

  • Topic : A study focusing on the computational and pharmacological potential of novel derivatives, including similar compounds to the one .
  • Findings : This research showed binding and moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory potential (Faheem, 2018).

Synthesis and Anticonvulsant Activity

  • Topic : The synthesis of derivatives and their anticonvulsant activity.
  • Findings : The most active compound in the series was identified, showcasing potential therapeutic applications (Aktürk et al., 2002).

Isolation and Characterization of Phenolic Glycoside

  • Topic : Isolation of a new phenolic glycoside from the bark of Symplocos racemosa, structurally similar to the compound .
  • Findings : This compound showed significant antipyretic activity, justifying the ethnical uses of the plant (Vijayabaskaran et al., 2010).

Design and Synthesis for Cytotoxic Activity

  • Topic : Design and synthesis of certain derivatives for in vitro cytotoxic activity.
  • Findings : One compound showed cancer cell growth inhibition against multiple cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Molecular Docking Studies

  • Topic : Exploration of novel derivatives for cytotoxic activity and molecular docking studies.
  • Findings : Some derivatives demonstrated moderate to promising cytotoxic activity against human breast cell lines (Kolluri et al., 2020).

Synthesis and Hypoglycemic Activity

  • Topic : Facile synthesis of novel derivatives and their hypoglycemic activity.
  • Findings : All derivatives showed significant hypoglycemic activity, suggesting potential applications in diabetes management (Nikaljea et al., 2012).

Antioxidant Activity of Coordination Complexes

  • Topic : Synthesis of pyrazole-acetamide derivatives and evaluation of their antioxidant activity.
  • Findings : The ligands and their complexes showed significant antioxidant activity, important for managing oxidative stress-related diseases (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

2-[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-18-22(26(31)29(28-18)21-11-7-4-8-12-21)15-19-13-14-23(24(16-19)32-2)33-17-25(30)27-20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,30)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMDKMPTECUYCK-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-methoxy-4-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)phenoxy)-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.